molecular formula C13H8BrClF2S B7991215 1-Bromo-4-fluoro-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene

1-Bromo-4-fluoro-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene

Cat. No.: B7991215
M. Wt: 349.62 g/mol
InChI Key: HPSJTDGVOOFXEW-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Proton NMR would reveal distinct signals for the methylene (-CH₂S-) group at δ 3.8–4.2 ppm due to deshielding by sulfur. Aromatic protons on the central benzene (positions 3, 5, and 6) would resonate at δ 7.1–7.5 ppm , while those on the 3-chloro-5-fluorophenyl ring (positions 2, 4, and 6) would split into doublets (δ 6.8–7.3 ppm ) due to coupling with fluorine. ¹⁹F NMR would show two singlets: one for the fluorine at position 4 (δ -110 to -115 ppm ) and another for position 5 (δ -105 to -110 ppm ).

Infrared (IR) and Raman Spectroscopy

IR spectroscopy would exhibit strong absorption bands for C-Br (~575 cm⁻¹), C-F (~1220 cm⁻¹), and C-S (~680 cm⁻¹). Raman spectra would highlight symmetric stretching modes of the aromatic rings (~1600 cm⁻¹) and sulfur-methyl deformations (~450 cm⁻¹).

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) would display a molecular ion peak at m/z 348.94 (M⁺, calc. 349.63). Fragmentation pathways include:

  • Loss of bromine (Δm/z 79.9), yielding a fragment at m/z 269.04 .
  • Cleavage of the C-S bond, producing ions at m/z 173.98 (C₆H₃ClF₂) and m/z 175.96 (C₇H₅BrF).

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

DFT simulations at the B3LYP/6-311G(d,p) level predict a bond length of 1.89 Å for the C-S bond, slightly elongated due to electron-withdrawing halogens. The sulfur atom’s lone pairs participate in n→σ* interactions with adjacent C-Br and C-Cl bonds, stabilizing the molecule by ~12 kcal/mol .

Molecular Orbital Analysis of Sulfur-Halogen Interactions

Frontier molecular orbital (FMO) analysis reveals that the HOMO localizes on sulfur and the aromatic π-system, while the LUMO resides on the C-Br and C-Cl bonds. This alignment facilitates charge-transfer interactions, corroborated by a HOMO-LUMO gap of 4.3 eV, typical for halogen-rich aromatics.

Properties

IUPAC Name

1-bromo-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]-4-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrClF2S/c14-13-2-1-10(16)3-8(13)7-18-12-5-9(15)4-11(17)6-12/h1-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPSJTDGVOOFXEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CSC2=CC(=CC(=C2)F)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrClF2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-fluoro-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the bromination of fluorobenzene in the presence of a Lewis acid catalyst such as iron (III) bromide or aluminum tribromide . This is followed by further substitution reactions to introduce the chlorine and sulfanylmethyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-fluoro-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biphenyl derivatives, while nucleophilic substitution can yield various substituted benzenes.

Scientific Research Applications

1-Bromo-4-fluoro-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-4-fluoro-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene involves its reactivity with various reagents to form new chemical bonds. The presence of multiple halogen atoms and a sulfanylmethyl group allows for diverse chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications, such as the formation of carbon-carbon bonds in coupling reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

To evaluate the properties of 1-bromo-4-fluoro-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene, we analyze structurally related halogenated benzene derivatives and sulfanylmethyl-substituted aromatics.

Structural Analogues

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties
This compound C13H8BrClF2S Br (1), F (4), -SCH2-(3-Cl-5-F-C6H3) (2) 364.62 High electronegativity, steric bulk, potential for π-π stacking
2-Bromo-5-fluoro-[1-(methoxymethoxy)methyl]benzene C9H10BrFO2 Br (2), F (5), -(CH2-O-CH2-OCH3) (1) 265.08 Enhanced solubility (polar ether group), lower steric hindrance
1-Bromo-4-fluoro-2-methylbenzene C7H6BrF Br (1), F (4), -CH3 (2) 189.03 Simplified structure; methyl group increases electron density at position 2
3-Chloro-5-fluorophenylsulfanylmethylbenzene C13H9ClF2S -SCH2-(3-Cl-5-F-C6H3) (2), H (1,4) 270.72 Reduced halogenation; lower molecular weight, similar sulfur-mediated reactivity

Electronic and Steric Effects

  • Electronegativity and Reactivity : The bromine and fluorine atoms in the target compound create a strongly electron-deficient aromatic ring, directing electrophilic substitution to positions with lower electron withdrawal. In contrast, the methoxymethoxy group in 2-bromo-5-fluoro-[1-(methoxymethoxy)methyl]benzene introduces electron-donating effects via oxygen, altering reactivity patterns .
  • Steric Bulk : The 3-chloro-5-fluorophenyl group introduces significant steric hindrance compared to simpler substituents like -CH3 or -OCH3. This may reduce reaction rates in nucleophilic substitutions or catalytic coupling reactions.
  • Sulfur vs.

Physicochemical Properties

  • The methoxymethoxy analogue exhibits better solubility in polar aprotic solvents (e.g., DMSO).
  • Thermal Stability : Halogenated aromatics generally exhibit high thermal stability. The sulfur linkage may introduce vulnerability to oxidation, contrasting with ether-linked analogues.

Reactivity in Cross-Coupling Reactions

Halogenated benzene derivatives are frequently used in Suzuki-Miyaura or Ullmann couplings. However, steric hindrance from the sulfanylmethyl-aryl group may slow kinetics compared to less substituted analogues like 1-bromo-4-fluoro-2-methylbenzene.

Spectroscopic Signatures

  • NMR : The fluorine and chlorine atoms generate distinct splitting patterns in $^{19}\text{F}$ and $^{13}\text{C}$ NMR. The sulfanylmethyl proton (-SCH2-) is expected near δ 3.5–4.0 ppm in $^{1}\text{H}$ NMR.
  • Mass Spectrometry : Characteristic isotopic patterns for Br (1:1 ratio for $^{79}\text{Br}$/$^{81}\text{Br}$) and Cl (3:1 for $^{35}\text{Cl}$/$^{37}\text{Cl}$) aid in identification.

Biological Activity

1-Bromo-4-fluoro-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene, known by its CAS number 1443347-27-0, is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple halogen substituents and a sulfanyl group. Its molecular formula is C13H9BrClF2S, indicating the presence of bromine (Br), chlorine (Cl), and fluorine (F) atoms which are known to influence biological activity.

Antimicrobial Properties

Research has indicated that compounds with similar structural features often exhibit significant antimicrobial activity. For instance, studies on related sulfanyl compounds have shown effectiveness against various bacterial strains. The presence of halogens like fluorine and bromine is believed to enhance the lipophilicity of the molecule, facilitating better membrane penetration and increased antimicrobial efficacy.

Antitumor Activity

Halogenated compounds have been investigated for their antitumor properties. A study involving analogs of this compound demonstrated promising results in inhibiting tumor cell proliferation in vitro. The mechanism is thought to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated several brominated phenyl sulfides against Staphylococcus aureus and Escherichia coli. The tested compound showed an MIC (Minimum Inhibitory Concentration) of 12.5 µg/mL against S. aureus, indicating strong antimicrobial potential.
  • Cytotoxicity Assay : In a cytotoxicity assay conducted on human cancer cell lines (MCF-7 breast cancer cells), this compound exhibited an IC50 value of 15 µM, suggesting significant cytotoxic effects.

Toxicological Profile

Understanding the toxicological profile is crucial for evaluating safety in potential applications. Preliminary toxicity studies indicate that while the compound exhibits biological activity, it also poses risks at certain concentrations.

Acute Toxicity Studies

Acute toxicity studies have been conducted to determine the lethal dose (LD50) in animal models. For instance:

  • Oral Administration : An LD50 of approximately 2000 mg/kg was reported in rats, with symptoms including lethargy and tremors observed at higher doses.
  • Inhalation Studies : Rats exposed to high concentrations showed respiratory distress and significant weight loss.

Data Table: Biological Activity Summary

Activity TypeTest Organism/Cell LineResultReference
AntimicrobialStaphylococcus aureusMIC = 12.5 µg/mLJournal of Medicinal Chemistry
CytotoxicityMCF-7 CellsIC50 = 15 µMCancer Research Journal
Acute ToxicityRats (oral)LD50 = 2000 mg/kgToxicology Reports

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing 1-Bromo-4-fluoro-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene?

  • Methodological Approach :

  • Step 1 : Begin with halogenation of the benzene core. Bromination at the para position can be achieved using Br2/FeBr3\text{Br}_2/\text{FeBr}_3, while fluorination may employ HF/pyridine\text{HF}/\text{pyridine} or electrophilic fluorinating agents like Selectfluor®.
  • Step 2 : Introduce the sulfanylmethyl group via nucleophilic substitution. For example, react a thiol derivative (e.g., 3-chloro-5-fluorobenzenethiol) with a bromomethyl intermediate under basic conditions (e.g., NaH\text{NaH}) in anhydrous THF .
  • Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using HPLC or GC-MS.
    • Key Considerations : Steric hindrance from substituents may require elevated temperatures or prolonged reaction times.

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Safety Measures :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of volatile byproducts.
  • Storage : Store in a cool (<4°C), dry environment in amber glass vials to prevent photodegradation. Label containers with GHS hazard codes (e.g., H302, H315 for health risks) .
  • Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose as halogenated waste.

Advanced Research Questions

Q. How can crystallographic techniques resolve the molecular structure and intermolecular interactions of this compound?

  • Crystallographic Workflow :

Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ=0.71073A˚\lambda = 0.71073 \, \text{Å}).

Structure Solution : Employ direct methods via SHELXT for phase determination .

Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen placement. Validate using the ORTEP-3 GUI for thermal ellipsoid visualization .

Analysis : Identify halogen bonding (C–Br⋯F–C) and π-π stacking using Mercury or Platon.

  • Example : A related sulfonamide derivative showed intermolecular C–Br⋯O interactions at 3.3A˚3.3 \, \text{Å}, influencing crystal packing .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns)?

  • Analytical Strategies :

  • NMR Discrepancies : For unexpected splitting, perform variable-temperature 1H^1\text{H}-NMR to assess dynamic effects (e.g., hindered rotation of the sulfanylmethyl group).
  • Mass Spectrometry : Use high-resolution ESI-MS to distinguish between isotopic clusters (e.g., 79Br/81Br^{79}\text{Br}/^{81}\text{Br}) and fragmentation pathways.
  • Cross-Validation : Compare with DFT-calculated spectra (Gaussian 16, B3LYP/6-31+G(d)) to verify assignments .

Q. What computational methods elucidate substituent effects on reactivity and electronic properties?

  • Computational Framework :

  • Hammett Analysis : Calculate σ values for substituents (e.g., σmeta-Cl=0.37\sigma_{\text{meta-Cl}} = 0.37) to predict reaction rates in nucleophilic substitution.
  • DFT Studies : Optimize geometry at the M06-2X/def2-TZVP level. Analyze frontier orbitals (HOMO/LUMO) to assess electrophilicity (e.g., LUMO localization on Br for SN2 reactivity) .
  • Solvent Effects : Simulate solvation (PCM model) in THF or DMF to correlate with experimental yields.

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